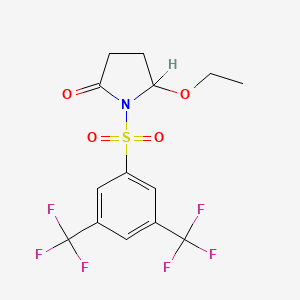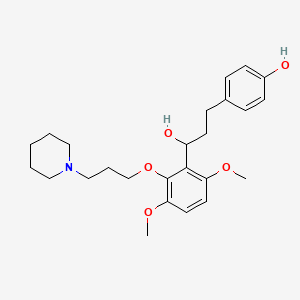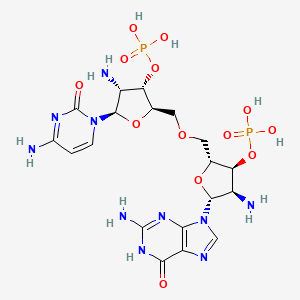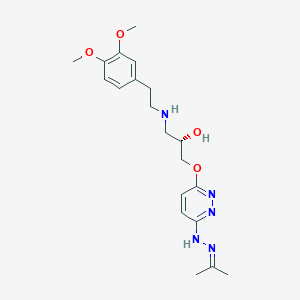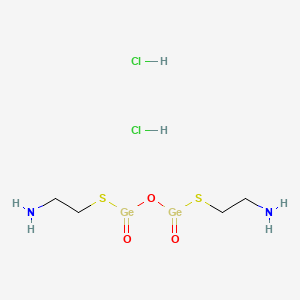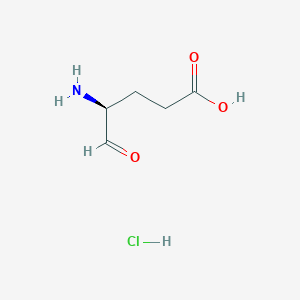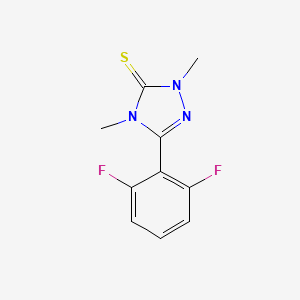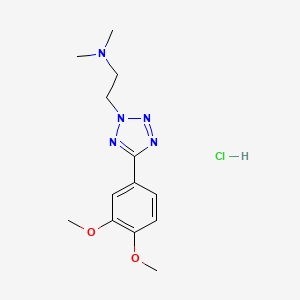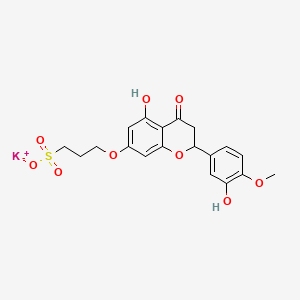
1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt is a complex organic compound It features a benzopyran structure, which is often associated with various biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt typically involves multiple steps:
Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of hydroxy and methoxy groups through selective reactions.
Sulfonation: The addition of the propanesulfonic acid group.
Salt Formation: Neutralization with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt can undergo various chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran structure can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, compounds with benzopyran structures are often studied for their antioxidant and anti-inflammatory properties. This compound could be investigated for similar activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways influenced by the benzopyran structure. It may also serve as a lead compound for further drug development.
Industry
In industry, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals due to its complex structure and functional groups.
作用机制
The mechanism of action for compounds like 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt typically involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include antioxidant mechanisms, inhibition of inflammatory mediators, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Flavonoids: Compounds like quercetin or kaempferol, which also have benzopyran structures.
Coumarins: Such as umbelliferone or esculetin, known for their biological activities.
Uniqueness
What sets 1-Propanesulfonic acid, 3-((3,4-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2H-1-benzopyran-7-yl)oxy)-, monopotassium salt apart is the combination of its sulfonic acid group and the specific substitutions on the benzopyran core. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
属性
CAS 编号 |
62589-90-6 |
|---|---|
分子式 |
C19H19KO9S |
分子量 |
462.5 g/mol |
IUPAC 名称 |
potassium;3-[[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H20O9S.K/c1-26-16-4-3-11(7-13(16)20)17-10-15(22)19-14(21)8-12(9-18(19)28-17)27-5-2-6-29(23,24)25;/h3-4,7-9,17,20-21H,2,5-6,10H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI 键 |
MSMAXFOTPKWQEA-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCCCS(=O)(=O)[O-])O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


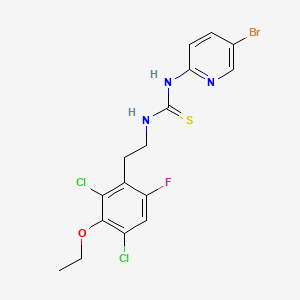
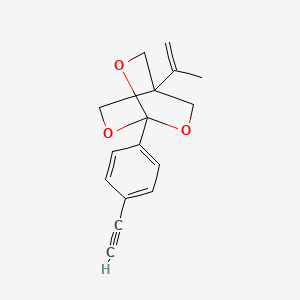
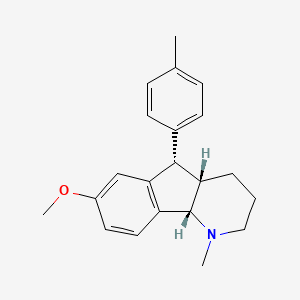
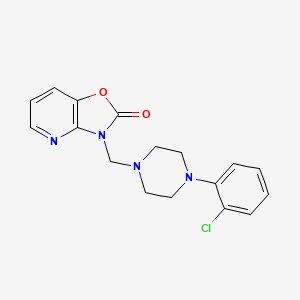
![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
